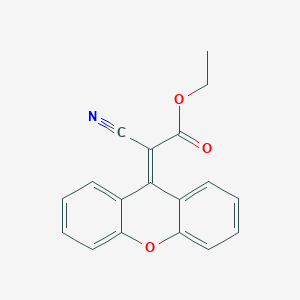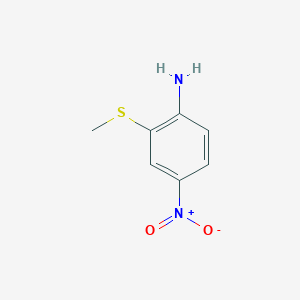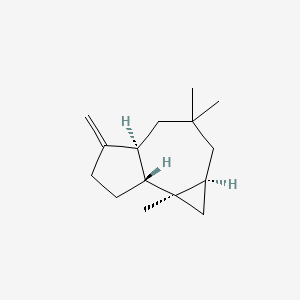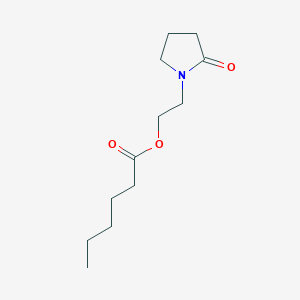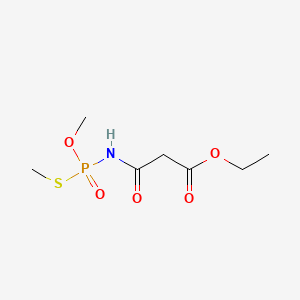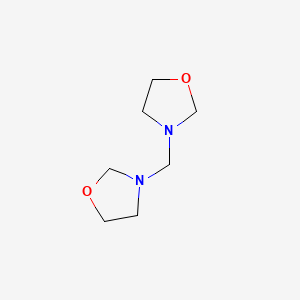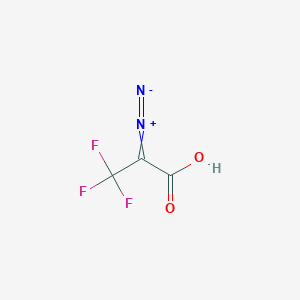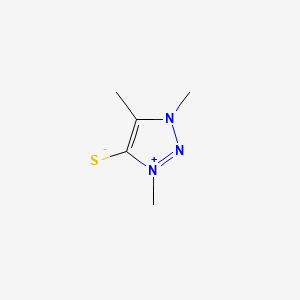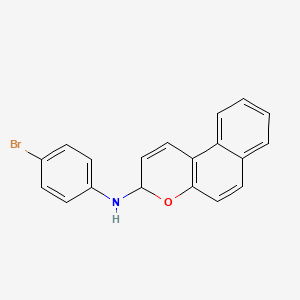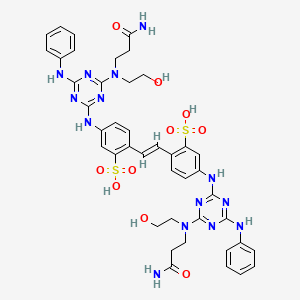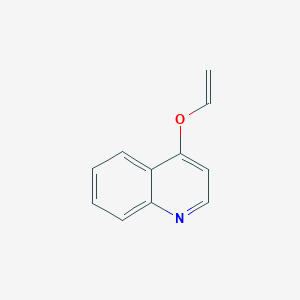
4-(Ethenyloxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 4-(ethenyloxy)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is characterized by a double-ring structure composed of a benzene ring fused with a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including quinoline, 4-(ethenyloxy)-, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a carbonyl compound in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline with glycerol and an oxidizing agent, such as nitrobenzene or sulfuric acid.
Doebner-Miller Reaction: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale application of the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 4-(ethenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
Quinoline, 4-(ethenyloxy)- has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: Quinoline derivatives are explored for their potential therapeutic properties, including antimicrobial, antimalarial, and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of quinoline, 4-(ethenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication .
Vergleich Mit ähnlichen Verbindungen
Quinoline, 4-(ethenyloxy)- can be compared with other similar compounds, such as:
Quinolones: These compounds, including ciprofloxacin and levofloxacin, are well-known antibiotics that target bacterial DNA gyrase and topoisomerase IV.
Isoquinoline: This isomer of quinoline has a similar structure but differs in the position of the nitrogen atom within the ring system.
Quinazoline: Another heterocyclic compound with a similar structure, quinazoline is used in the synthesis of various pharmaceuticals.
Eigenschaften
CAS-Nummer |
65750-20-1 |
|---|---|
Molekularformel |
C11H9NO |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
4-ethenoxyquinoline |
InChI |
InChI=1S/C11H9NO/c1-2-13-11-7-8-12-10-6-4-3-5-9(10)11/h2-8H,1H2 |
InChI-Schlüssel |
JUQYRSFLOUURAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=COC1=CC=NC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


